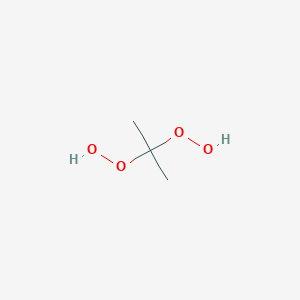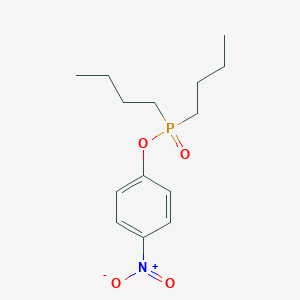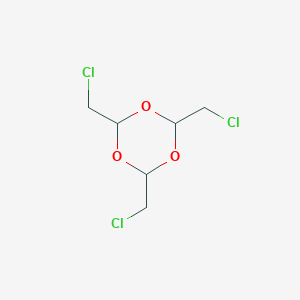
(S)-4-Aminovaleric acid
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s natural occurrence or its importance in industry or biology.
Synthesis Analysis
This would involve a discussion of how the compound can be synthesized from other substances. It would include the specific reactions involved, the conditions under which these reactions occur, and the yield of the compound.Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, including the types of bonds it contains, its stereochemistry, and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. It would include the reactants and products of these reactions, the conditions under which they occur, and their mechanisms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Biosynthesis of Lactams : An acyl-CoA ligase from Streptomyces aizunensis can cyclize 5-aminovaleric acid into δ-valerolactam, an important chemical in nylon manufacture (Zhang et al., 2017).
Metabolic Engineering for Chemical Production : Corynebacterium glutamicum has been engineered to enhance fermentative production of 5-aminovaleric acid from glucose, showcasing its potential as a platform chemical (Shin et al., 2016).
Neurochemistry : Hydroxylated analogues of 5-Aminovaleric acid have been studied as GABAB receptor antagonists, contributing to our understanding of neurotransmitter systems (Kristiansen et al., 1992).
Production of Glutaric Acid : Research has focused on using 5-aminovaleric acid for the production of glutaric acid, a valuable compound in the biochemical industry (Yang et al., 2019).
Study of Stereochemistry in Biochemical Reactions : The stereochemistry of reactions catalyzed by glutamate decarboxylase has been explored using 5-aminovaleric acid, contributing to a better understanding of enzyme mechanisms (Yamada & O'Leary, 1978).
Structure Determination : The crystal structure of 5-aminovaleric acid was determined using synchrotron X-ray powder diffraction, aiding in the understanding of its physical and chemical properties (Honda et al., 1990).
Synthesis of Gramicidin S Analog : An analog of gramicidin S, incorporating 5-aminovaleric acid residues, was synthesized to study its antimicrobial activity and conformation (Muramatsu et al., 1975).
Cell Cycle Arrest in Hepatocytes : A study on the histone deacetylase inhibitor 4-Me2N-BAVAH, a derivative of 5-aminovaleric acid, showed its ability to induce an early G1 cell cycle arrest in primary hepatocytes (Papeleu et al., 2007).
Safety And Hazards
This would involve a discussion of any risks associated with the compound, including its toxicity, flammability, and environmental impact. It would also include information on how to handle and store the compound safely.
Orientations Futures
This would involve a discussion of areas for future research involving the compound. This could include potential applications, unanswered questions about its behavior, or new methods for its synthesis.
Propriétés
IUPAC Name |
(4S)-4-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSTXSZPGHDTAF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311352 | |
| Record name | (4S)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Aminovaleric acid | |
CAS RN |
1558-59-4 | |
| Record name | (4S)-4-Aminopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminovaleric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOVALERIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G98ZJ0KD1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




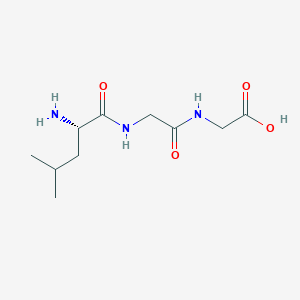


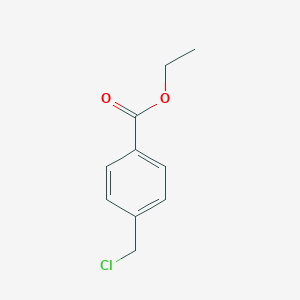
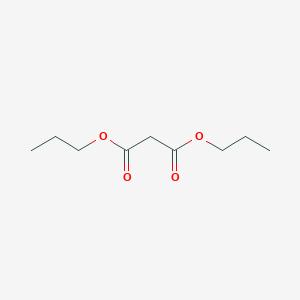




![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
